2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride
CAS No.:
Cat. No.: VC18060191
Molecular Formula: C7H18ClNO2
Molecular Weight: 183.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H18ClNO2 |
---|---|
Molecular Weight | 183.67 g/mol |
IUPAC Name | 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C7H17NO2.ClH/c1-7(4-8,5-9-2)6-10-3;/h4-6,8H2,1-3H3;1H |
Standard InChI Key | ABRSYOQONCIZRB-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)(COC)COC.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine hydrochloride, reflects its branched alkane core. The central carbon atom binds a methyl group, an aminomethyl group (-CH₂NH₂), and two methoxy groups (-OCH₃), with the amine protonated as a hydrochloride salt. Key structural features include:
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Branched topology: Enhances steric hindrance, potentially affecting reactivity and molecular interactions.
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Hydrophilic moieties: Methoxy and ammonium groups improve aqueous solubility, critical for biological applications.
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Chiral center: The central carbon’s tetrahedral geometry creates a stereogenic center, though enantiomeric data remain uncharacterized.
The canonical SMILES string CC(CN)(COC)COC.Cl
and InChIKey ABRSYOQONCIZRB-UHFFFAOYSA-N
provide unambiguous representations for database indexing.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical data:
The hydrochloride salt formation significantly lowers the amine’s pKa, enhancing water solubility compared to the free base . This property facilitates its use in aqueous reaction media and biological assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane, which undergoes protonation with hydrochloric acid in a polar solvent (e.g., ethanol or water). Key steps include:
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Acid-base reaction: The amine reacts with HCl to form the hydrochloride salt.
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Purification: Crystallization or filtration isolates the product, achieving >99% purity .
Reaction Scheme:
Industrial Manufacturing
Scalable production employs continuous flow reactors or batch processes, optimizing parameters like temperature (0–30°C), pressure, and stoichiometry . A patent describing a related compound’s synthesis (2-amino-dimethyl acetamide hydrochloride) highlights:
Table 2 compares laboratory and industrial methods:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Flask/Batch | Continuous Flow |
Temperature | 0–30°C | 20–40°C |
Purification | Crystallization | Filtration/Crystallization |
Purity | >98% | >99% |
Yield | 70–80% | 78–84% |
Biological Activity and Biochemical Interactions
Mechanistic Insights
Though direct studies are sparse, the aminomethyl group’s nucleophilic nature suggests interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Potential targets include:
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Neurotransmitter receptors: Structural similarity to cholinergic agents may enable binding to nicotinic or muscarinic receptors.
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Enzyme inhibition: The compound could act as a competitive inhibitor for aminotransferases or decarboxylases.
Comparative Analysis with Analogs
Table 3 contrasts key compounds:
Compound | Molecular Formula | Key Features | Potential Use |
---|---|---|---|
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane HCl | C₇H₁₈ClNO₂ | Branched, hydrochloride salt | Biochemical research |
2-(Dimethyl)amino-2-methylpropane-1,3-diol dimethyl ether | C₈H₁₉NO₂ | Linear, ether groups | Solubility modifier |
2-Amino-dimethyl acetamide HCl | C₅H₁₁ClN₂O | Acetamide backbone | Pharmaceutical intermediate |
The branched structure of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride may confer greater metabolic stability compared to linear analogs .
Applications in Research and Industry
Biochemical Research
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Protein modification: The amine group facilitates conjugation reactions (e.g., with carboxylates or carbonyls).
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Buffer component: Its ammonium group could stabilize pH in enzymatic assays.
Pharmaceutical Development
As a chiral building block, the compound may synthesize bioactive molecules, though toxicity profiles require further study.
Material Science
Hydrophilic-lipophilic balance (HLB) from methoxy and ammonium groups makes it a candidate for surfactant formulations.
Future Research Directions
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